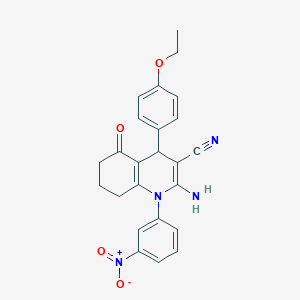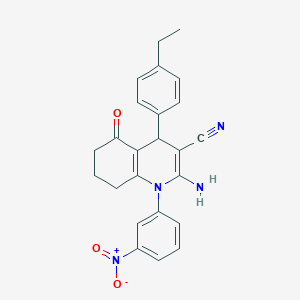
2-Amino-4-(4-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an amine. The reaction conditions often require a catalyst, such as piperidine, and are carried out under reflux in ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Hantzsch synthesis for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction time. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reagents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various alkyl halides or acyl chlorides
Major Products Formed
Oxidation: 2-Amino-4-(4-ethylphenyl)-1-(3-aminophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Reduction: 2-Amino-4-(4-ethylphenyl)-1-(3-nitrophenyl)-5-hydroxy-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound could be investigated for similar biological activities.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Quinoline derivatives have been used in the development of drugs for malaria, cancer, and other diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be determined by the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that is a derivative of quinoline.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
2-Amino-4-(4-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its specific substituents, which can impart different chemical and biological properties compared to other quinoline derivatives. Its combination of an amino group, nitro group, and carbonitrile group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H22N4O3 |
|---|---|
Molecular Weight |
414.5g/mol |
IUPAC Name |
2-amino-4-(4-ethylphenyl)-1-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H22N4O3/c1-2-15-9-11-16(12-10-15)22-19(14-25)24(26)27(20-7-4-8-21(29)23(20)22)17-5-3-6-18(13-17)28(30)31/h3,5-6,9-13,22H,2,4,7-8,26H2,1H3 |
InChI Key |
WESMWQVMYHWYDF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392911.png)
![2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392912.png)
![4-(Benzyloxy)-3-methoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B392916.png)
![3'-(4-Chlorophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B392917.png)
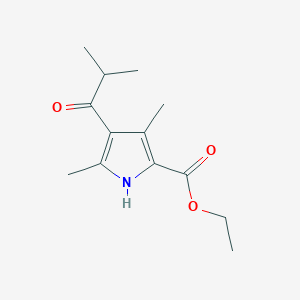
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392921.png)

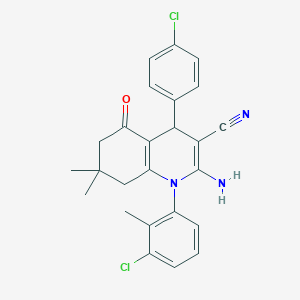
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392927.png)
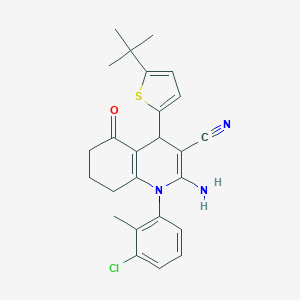
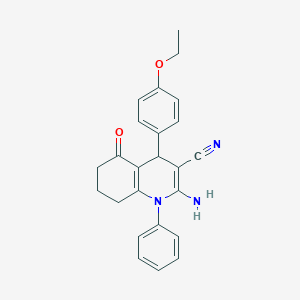
![2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392930.png)
